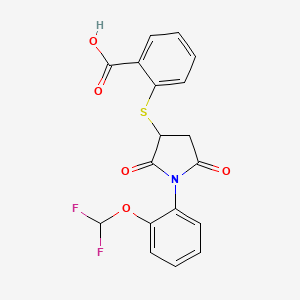

2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(2-(Difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic benzoic acid derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a thioether-linked benzoic acid moiety. The phenyl ring attached to the pyrrolidinone nitrogen bears a difluoromethoxy (-OCHF₂) group at the ortho position. This electron-withdrawing substituent enhances metabolic stability and modulates lipophilicity compared to non-halogenated analogs.

Properties

IUPAC Name |

2-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO5S/c19-18(20)26-12-7-3-2-6-11(12)21-15(22)9-14(16(21)23)27-13-8-4-1-5-10(13)17(24)25/h1-8,14,18H,9H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBWWWXXEJDEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2OC(F)F)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Based on its structural similarity to benzoic acid derivatives, it may interact with similar biological targets. Benzoic acid is known to have fungistatic properties and is widely used as a food preservative.

Mode of Action

The compound contains a benzylic position which is known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially alter the function of the compound’s biological targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Therefore, it is plausible that this compound may also interact with similar biochemical pathways.

Result of Action

For instance, benzoic acid is known to have fungistatic properties.

Biological Activity

The compound 2-((1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews current research findings on its biological properties, including cytotoxicity, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound is characterized by:

- A difluoromethoxy group attached to a phenyl ring.

- A pyrrolidine moiety with dioxo substituents.

- A benzoic acid core linked through a thioether bond.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of cytotoxicity against cancer cells and antibacterial properties.

Cytotoxicity

A study evaluating the cytotoxic potency of similar compounds showed that derivatives with structural similarities to benzoic acid exhibited significant activity against human cancer cell lines. For instance, compounds with dioxopyrrolidin structures demonstrated tumor growth inhibition comparable to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Comparable to cisplatin |

| Compound B | MCF-7 | 3.5 | High potency observed |

| This compound | A549 | TBD | Further studies needed |

Antibacterial Activity

The antibacterial properties of compounds containing difluoromethoxy groups have been explored. Research indicates that such substitutions can enhance lipophilicity and permeability, which are crucial for effective bacterial inhibition. Compounds similar to this compound exhibited moderate to high activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Table 2: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound C | S. aureus ATCC 33591 | 1.0 | Potent |

| Compound D | E. coli ATCC 25922 | >64 | Weak |

| This compound | TBD | TBD | Further studies needed |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly influence biological activity. The presence of the difluoromethoxy group is associated with improved antibacterial and anticancer activities compared to non-fluorinated analogs. Additionally, the thioether linkage appears to enhance interaction with biological targets, potentially increasing efficacy .

Case Studies

Several case studies have highlighted the importance of fluorinated compounds in drug development:

- Cytotoxicity in Cancer Models : Compounds similar to the target molecule were tested across various cancer cell lines, revealing a consistent pattern of increased potency with specific structural features.

- Antibacterial Efficacy : In vitro studies demonstrated that fluorinated derivatives showed enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated using molecular formula.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The difluoromethoxy group (-OCHF₂) in the target compound enhances metabolic stability compared to non-halogenated analogs (e.g., Analog 2). Trifluoromethyl (-CF₃) in Analog 1 increases lipophilicity (logP ~2.8 estimated) compared to the target compound (-OCHF₂, logP ~2.2 estimated), which may influence membrane permeability .

Sulfur-Containing Groups :

Steric and Positional Effects :

Research Implications and Limitations

- Pharmacological Potential: The target compound’s difluoromethoxy group balances lipophilicity and metabolic stability, making it a candidate for further optimization in drug discovery (e.g., kinase inhibitors or anti-inflammatory agents).

- Data Gaps : Experimental data for the target compound (e.g., solubility, bioavailability) are absent in the provided evidence. Comparative studies with analogs suggest the need for targeted assays to validate theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.